molecular formula C19H15BrF2O5 B13045623 ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate

((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B13045623
M. Wt: 441.2 g/mol
InChI Key: CPOLTPBROMFTLY-RKVPGOIHSA-N
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Description

The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring substituted with benzoyloxy, bromo, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyloxy Group: This step often involves esterification reactions using benzoyl chloride and a suitable alcohol.

    Bromination and Fluorination: The introduction of bromo and difluoro groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., diethylaminosulfur trifluoride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound’s potential bioactivity could make it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

    Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.

    Benzoyloxy Substituted Molecules: Molecules with benzoyloxy groups attached to different core structures.

    Halogenated Organic Compounds: Compounds containing bromo and/or fluoro groups.

The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical properties.

Properties

Molecular Formula

C19H15BrF2O5

Molecular Weight

441.2 g/mol

IUPAC Name

[(2R,3R,5R)-3-benzoyloxy-5-bromo-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H15BrF2O5/c20-18-19(21,22)15(27-17(24)13-9-5-2-6-10-13)14(26-18)11-25-16(23)12-7-3-1-4-8-12/h1-10,14-15,18H,11H2/t14-,15-,18+/m1/s1

InChI Key

CPOLTPBROMFTLY-RKVPGOIHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)Br)(F)F)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)(F)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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